N-[2-(4-bromophenoxy)ethyl]acetamide
Overview
Description
N-[2-(4-bromophenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromophenoxy group attached to an ethyl acetamide moiety
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . These compounds are known to interact with various biological targets, influencing numerous physiological processes.
Mode of Action
The mode of action of N-[2-(4-bromophenoxy)ethyl]acetamide involves its interaction with its targets, leading to changes at the molecular and cellular levels . The crystal structure of the compound is stabilized mainly through intermolecular N—H…O hydrogen bonds , which may play a role in its interaction with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]acetamide typically involves the reaction of 4-bromophenol with ethyl bromoacetate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then subjected to aminolysis with ammonia or an amine to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, yielding phenoxyethyl acetamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-bromophenoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]acetamide
- N-[2-(4-fluorophenoxy)ethyl]acetamide
- N-[2-(4-methylphenoxy)ethyl]acetamide
Uniqueness
N-[2-(4-bromophenoxy)ethyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric properties, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXEBVTXADABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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